![molecular formula C19H30Si B583402 1,3,3-Trimethyl-2-[(1E,3E)-3-methyl-6-(trimethylsilyl)-1,3-hexadien-5-yn-1-yl]-cyclohexen CAS No. 228120-22-7](/img/structure/B583402.png)
1,3,3-Trimethyl-2-[(1E,3E)-3-methyl-6-(trimethylsilyl)-1,3-hexadien-5-yn-1-yl]-cyclohexen
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,3-Trimethyl-2-[(1E,3E)-3-methyl-6-(trimethylsilyl)-1,3-hexadien-5-yn-1-yl]-cyclohexene is a compound with the molecular formula C19H30Si and a molecular weight of 286.53 g/mol. This compound is notable for its application in biomedical research, particularly in studying various diseases by selectively modulating intricate molecular cascades.
Wissenschaftliche Forschungsanwendungen
1,3,3-Trimethyl-2-[(1E,3E)-3-methyl-6-(trimethylsilyl)-1,3-hexadien-5-yn-1-yl]-cyclohexene is employed in various scientific research applications, including:
Chemistry: As an intermediate in the preparation of retinoic acid derivatives.
Biology: Used in the study of molecular cascades and cellular signaling pathways.
Medicine: Investigated for its potential in modulating disease pathways.
Industry: Utilized in the synthesis of specialized polymers and materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,3-Trimethyl-2-[(1E,3E)-3-methyl-6-(trimethylsilyl)-1,3-hexadien-5-yn-1-yl]-cyclohexene involves the reaction of trimethylsilyl-substituted alkynes with zirconocene reagents. For instance, the reaction of trimethylsilyl-substituted alkynes with Cp2ZrCl2 and Et3Al in toluene at room temperature for 18 hours yields functionalized products after hydrolysis or iodination .
Industrial Production Methods
Industrial production of this compound can be scaled up to kilogram or metric ton levels under cGMP conditions. The production process involves stringent quality control measures, including cleanroom environments ranging from Class 100 to Class 100,000.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,3-Trimethyl-2-[(1E,3E)-3-methyl-6-(trimethylsilyl)-1,3-hexadien-5-yn-1-yl]-cyclohexene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Wirkmechanismus
The mechanism of action of 1,3,3-Trimethyl-2-[(1E,3E)-3-methyl-6-(trimethylsilyl)-1,3-hexadien-5-yn-1-yl]-cyclohexene involves its interaction with specific molecular targets and pathways. This compound selectively modulates intricate molecular cascades, which can influence various biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Trimethyl[(3E,5E)-4-methyl-6-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3,5-hexadien-1-ynyl]silane
- Cyclohexene, 1,3,3-trimethyl-2-[(1E,3E)-3-methyl-6-(trimethylsilyl)-1,3-hexadien-5-yn-1-yl]
Uniqueness
1,3,3-Trimethyl-2-[(1E,3E)-3-methyl-6-(trimethylsilyl)-1,3-hexadien-5-yn-1-yl]-cyclohexene is unique due to its specific structural configuration, which allows it to selectively modulate molecular cascades in biomedical research.
Eigenschaften
IUPAC Name |
trimethyl-[(3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-3,5-dien-1-ynyl]silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30Si/c1-16(10-9-15-20(5,6)7)12-13-18-17(2)11-8-14-19(18,3)4/h10,12-13H,8,11,14H2,1-7H3/b13-12+,16-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJGZJNHUUDMYPM-XTQLBDSXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC#C[Si](C)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C#C[Si](C)(C)C)/C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858541 |
Source


|
| Record name | Trimethyl[(3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohex-1-en-1-yl)hexa-3,5-dien-1-yn-1-yl]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
228120-22-7 |
Source


|
| Record name | Trimethyl[(3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohex-1-en-1-yl)hexa-3,5-dien-1-yn-1-yl]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(7E,9E,11E,14E)-6-[2-[(4-amino-4-carboxybutanoyl)amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid](/img/structure/B583319.png)

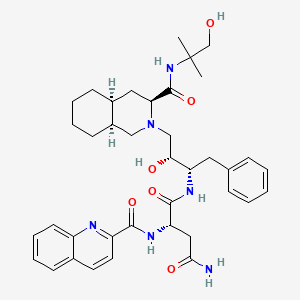
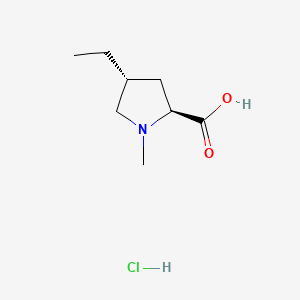
![2-Propanone,1-[3-(phenylmethyl)-2(3H)-benzothiazolylidene]-(9CI)](/img/new.no-structure.jpg)
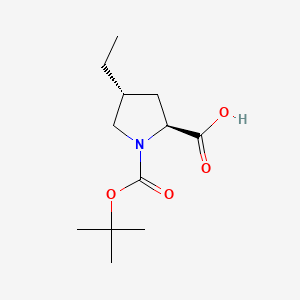
![N,N-Dimethyl-1-(5,6,7,8-tetrahydroimidazo[1,2-A]pyrazin-2-YL)methanamine](/img/structure/B583333.png)
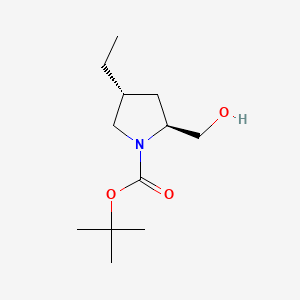
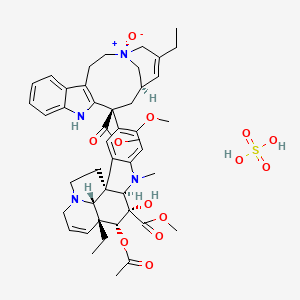
![(3AR,4R,6R,7aR)-4-ethoxy-1,6-dimethylhexahydro-1H-pyrano[4,3-d]oxazole](/img/structure/B583337.png)

